
(4-ブロモ-2-メトキシフェニル)アセトニトリル
概要
説明
“(4-Bromo-2-methoxyphenyl)acetonitrile” is a chemical compound with the CAS Number: 858523-37-2 . It has a molecular weight of 226.07 . The compound appears as a white to yellow to brown solid .
Molecular Structure Analysis
The InChI code for “(4-Bromo-2-methoxyphenyl)acetonitrile” is 1S/C9H8BrNO/c1-12-9-6-8 (10)3-2-7 (9)4-5-11/h2-3,6H,4H2,1H3 . This indicates that the molecule consists of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetonitrile group.Physical And Chemical Properties Analysis
“(4-Bromo-2-methoxyphenyl)acetonitrile” is a solid at room temperature . It has a molecular weight of 226.07 . Unfortunately, other physical and chemical properties like boiling point, density, and solubility were not available in the sources I found.科学的研究の応用
薬理学
薬理学において、(4-ブロモ-2-メトキシフェニル)アセトニトリルは、様々な医薬品の合成における前駆体として利用されています。 その臭素とニトリル官能基により、複雑な分子の構築、特に多様な生物学的経路を標的とする新規治療薬の開発における汎用性の高い中間体となります .
有機合成化学
この化合物は、特に複素環式化合物の構築において、有機合成化学における構成要素として役立ちます。 その反応性により、炭素-窒素結合の形成が可能となり、これは医薬品化学や材料科学における潜在的な用途を持つ、幅広い有機分子の生成に不可欠です .
材料科学
材料科学において、(4-ブロモ-2-メトキシフェニル)アセトニトリルは、先進材料の合成に使用されます。 ポリマーやコーティングへの組み込みにより、熱安定性や耐薬品性の向上などの望ましい特性を付与することができます .
分析化学
分析化学者は、(4-ブロモ-2-メトキシフェニル)アセトニトリルをクロマトグラフィー法や質量分析法における標準物質または試薬として使用しています。 これは、複雑な混合物の定量および同定、ならびに新規分析技術の開発に役立ちます .
生化学
生化学において、この化合物はペプチドやタンパク質の修飾に使用でき、タンパク質の機能や相互作用の研究に役立ちます。 生化学プローブの調製における合成中間体としても役立ちます .
環境科学
(4-ブロモ-2-メトキシフェニル)アセトニトリルは、環境モニタリングや修復活動に関連している可能性があります。 その誘導体は、汚染物質の検出と定量、または環境汚染物質の分解を助ける化合物の合成に使用できます .
農薬化学
農薬化学の分野では、殺虫剤や除草剤を含む、新規農薬の合成に使用できます。 その構造中の臭素原子は、これらの化合物の生物活性に重要となる可能性があります .
化学工学
最後に、化学工学では、(4-ブロモ-2-メトキシフェニル)アセトニトリルは、ファインケミカルの大規模生産におけるプロセス化学において重要です。 合成経路の設計におけるその役割は、化学プロセスの効率性と持続可能性に貢献します .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, indicating that it’s harmful if swallowed . Precautionary statements include P280, P305, P338, and P351, suggesting that protective gloves, eye protection, and face protection should be worn, and that in case of contact with eyes, rinse cautiously with water .
特性
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTBTBUHEXXTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680957 | |
| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
858523-37-2 | |
| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523204.png)
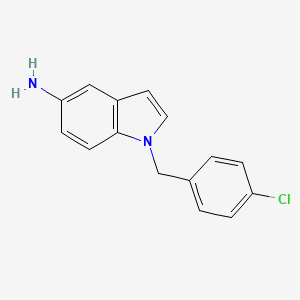
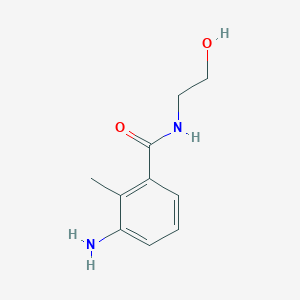
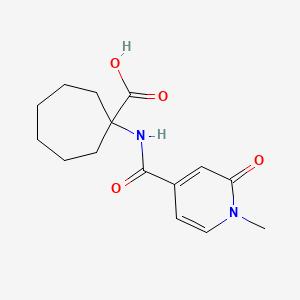
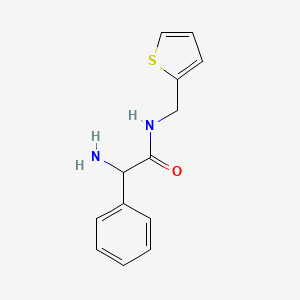

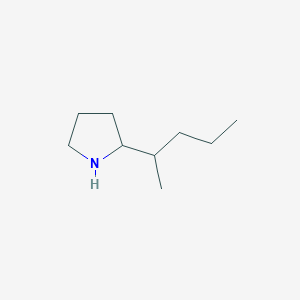

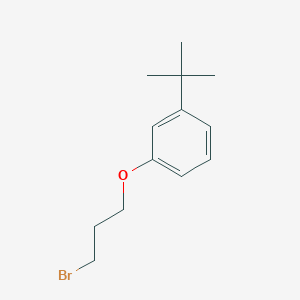
![1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1523222.png)
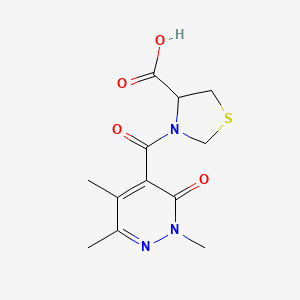
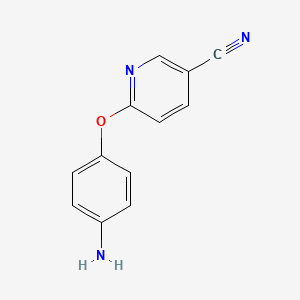
![2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B1523225.png)